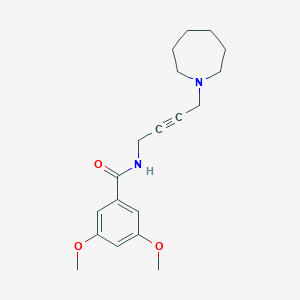

N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-(azepan-1-yl)but-2-ynyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-23-17-13-16(14-18(15-17)24-2)19(22)20-9-5-8-12-21-10-6-3-4-7-11-21/h13-15H,3-4,6-7,9-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSQOHLYNAIQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC#CCN2CCCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Alkyne Addition: The but-2-yn-1-yl group is introduced via alkyne addition reactions, often using palladium-catalyzed coupling reactions.

Benzamide Formation: The final step involves the formation of the benzamide core by reacting the intermediate with 3,5-dimethoxybenzoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alkanes or alcohols.

Scientific Research Applications

N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The azepane ring and butynyl group may facilitate binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide, the following structurally related compounds are analyzed:

Structural Analogues with Butynyl Linkers

- Compound A: N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide () Key Features: Shares the but-2-ynyl linker but replaces azepane with a dihydroisoxazole group and incorporates a tetrahydroacridine moiety. Functional Implications: The tetrahydroacridine group is associated with cholinesterase inhibition, while the quaternary ammonium salt enhances solubility. The butynyl linker here may facilitate positioning of bulky substituents for target engagement . Comparison: Unlike the target compound, Compound A is charged, likely altering membrane permeability. The acridine group suggests a focus on central nervous system targets, whereas the azepane in the target compound may favor peripheral interactions.

Azepane-Containing Sulfonamide-Benzamide Hybrid

- Compound C: 4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () Key Features: Integrates azepane via a sulfonyl group and attaches the benzamide to an oxadiazole ring. Functional Implications: The sulfonyl group increases polarity, while the oxadiazole ring may participate in hydrogen bonding. This structure is tailored for high-resolution crystallography studies, as noted in its computational characterization . Comparison: The target compound’s butynyl linker provides conformational rigidity, whereas Compound C’s sulfonyl group introduces rotational flexibility. The oxadiazole in Compound C could enhance binding to aromatic pockets in enzymes, a feature absent in the target compound.

Table 1: Structural and Functional Comparison

Research Implications and Hypotheses

- Bioactivity : The target compound’s azepane and rigid linker may optimize interactions with proteases or kinases, analogous to other benzamide-based inhibitors (e.g., PARP inhibitors) .

- Metabolic Stability : The azepane ring could reduce oxidative metabolism compared to smaller cyclic amines (e.g., piperidine), as seen in pharmacokinetic studies of similar compounds .

- Synthetic Challenges : The triple bond in the butynyl linker may complicate large-scale synthesis, necessitating palladium-catalyzed couplings, whereas sulfonamide linkers (Compound C) are more straightforward .

Biological Activity

N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features an azepane ring, a butynyl chain, and a dimethoxybenzamide moiety. The structural formula can be represented as:

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, typically involving the following steps:

- Formation of the Azepane Ring : This can be synthesized from appropriate cyclic precursors through ring-closing reactions.

- Alkyne Formation : The butynyl chain is introduced via alkyne synthesis techniques such as Sonogashira coupling.

- Amide Bond Formation : The final step involves coupling the azepane derivative with 3,5-dimethoxybenzoic acid using coupling agents like EDC or DCC.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical metabolic pathways. The azepane ring may mimic natural substrates, facilitating binding to active sites and modulating biological responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 12 |

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in rodent models by inhibiting pro-inflammatory cytokines.

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in pain responses associated with inflammatory conditions (PubMed ID: 36821347).

- Cell Culture Studies : In vitro assays indicated that the compound effectively inhibited the growth of cancer cell lines, suggesting potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling an azepane derivative with a propargylamine intermediate, followed by conjugation to 3,5-dimethoxybenzamide. Key steps include:

- Step 1 : Preparation of the azepane-butynyl scaffold via nucleophilic substitution or Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) .

- Step 2 : Amidation using 3,5-dimethoxybenzoic acid derivatives (e.g., activated esters or acid chlorides) under anhydrous conditions .

- Optimization : Catalysts like 4-dimethylaminopyridine (DMAP) enhance reaction efficiency, while purification via flash chromatography or recrystallization improves yield and purity .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic methods?

- Techniques :

- NMR : 1H/13C NMR identifies substituent positions (e.g., azepane protons at δ 1.5–2.0 ppm, methoxy groups at δ 3.8–3.9 ppm) and confirms alkyne connectivity via coupling patterns .

- IR : Stretching vibrations for amide (1650–1700 cm⁻¹) and alkyne (2100–2260 cm⁻¹) groups validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 387.2) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Assays :

- Antioxidant Activity : DPPH radical scavenging assays to measure IC50 values .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess inhibition of proliferation .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to inflammation or cancer pathways .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in its mechanism of action across different studies?

- Strategies :

- Orthogonal Assays : Combine biochemical (e.g., enzyme activity) and cellular (e.g., gene expression profiling) assays to validate target engagement .

- CRISPR Knockouts : Use isogenic cell lines lacking putative targets (e.g., dopamine D3 receptors or glycine transporters) to isolate specific pathways .

- Cross-Study Meta-Analysis : Compare dose-response curves and experimental conditions to identify confounding variables (e.g., cell line specificity) .

Q. What strategies are effective for improving the pharmacokinetic properties of this compound without compromising bioactivity?

- Approaches :

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to the azepane ring to enhance solubility .

- Prodrug Design : Mask the alkyne moiety with bioreversible protecting groups (e.g., acetyl) to improve metabolic stability .

- Formulation : Use salt forms (e.g., hydrochloride) or nanoencapsulation to optimize bioavailability .

Q. How can computational methods be integrated to predict binding modes with putative targets?

- Workflow :

- Molecular Docking : Tools like AutoDock Vina or Glide simulate interactions with receptors (e.g., serotonin receptors or kinases) .

- Molecular Dynamics (MD) : GROMACS or AMBER simulations assess binding stability and conformational changes over time .

- Mutagenesis Validation : Compare computational predictions with experimental data from site-directed mutagenesis of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.